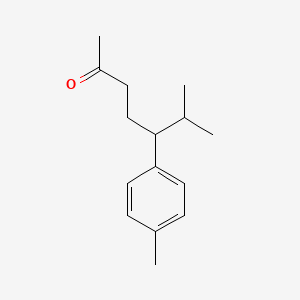
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a (3,6-dimethylhepta-1,5-dien-2-yl) group. This compound is of interest due to its unique structure, which combines a benzene ring with a branched alkyl chain containing two double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylhepta-1,5-dien-2-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide or alkene. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3,6-dimethylhepta-1,5-dien-2-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The double bonds in the alkyl chain can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to single bonds, resulting in a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,6-Dimethylhepta-1,5-dien-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The double bonds in the alkyl chain can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Similar Compounds
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene: Unique due to its specific substitution pattern and the presence of two double bonds in the alkyl chain.
(3,6-Dimethylhepta-1,5-dien-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of benzene.
(3,6-Dimethylhepta-1,5-dien-2-yl)phenol: Contains a hydroxyl group on the benzene ring, adding different reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a benzene ring with a branched alkyl chain containing two double bonds, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
830345-31-8 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
3,6-dimethylhepta-1,5-dien-2-ylbenzene |
InChI |
InChI=1S/C15H20/c1-12(2)10-11-13(3)14(4)15-8-6-5-7-9-15/h5-10,13H,4,11H2,1-3H3 |
Clave InChI |
WVYRBGUWTOATNK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C(C)C)C(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
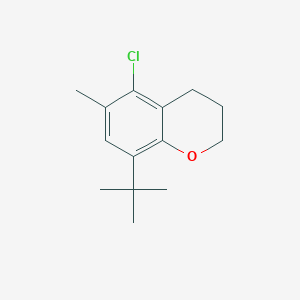
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
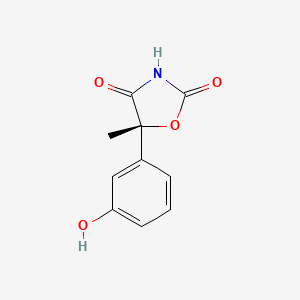

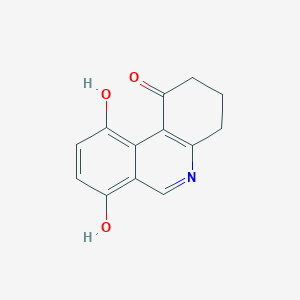
![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
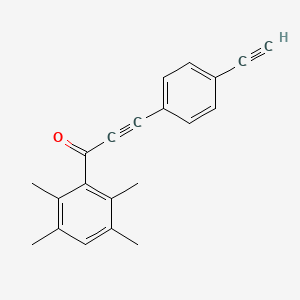
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
